N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Descripción
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a structurally complex small molecule characterized by a benzamide core substituted with a 5-methoxybenzo[d]thiazol-2-yl group, a dimethylaminoethyl chain, and a 4-methylpiperidin-1-yl sulfonyl moiety. The compound’s design integrates features known to enhance pharmacokinetic properties and target engagement:
- The sulfonyl group improves solubility and facilitates interactions with polar residues in enzyme active sites .
- The 5-methoxybenzo[d]thiazol-2-yl group is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .
- The 4-methylpiperidin-1-yl group modulates steric and electronic effects, influencing receptor selectivity .
This compound is hypothesized to act as a protease or kinase inhibitor, though its exact biological target remains unverified in the provided evidence. Its synthesis likely follows multi-step protocols involving amide coupling, sulfonylation, and salt formation, similar to methods described for analogs .
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2.ClH/c1-18-11-13-28(14-12-18)35(31,32)21-8-5-19(6-9-21)24(30)29(16-15-27(2)3)25-26-22-17-20(33-4)7-10-23(22)34-25;/h5-10,17-18H,11-16H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQQPKVKLWNCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=CC(=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a synthetic compound of significant interest in pharmacological research due to its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Dimethylamino group : Enhances interaction with biological targets.
- Methoxybenzo[d]thiazole moiety : Associated with various biological activities.
- Piperidine sulfonyl group : Potentially influences solubility and binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C25H33ClN4O4S2 |
| Molecular Weight | 525.08 g/mol |
| CAS Number | 1215637-08-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to cancer progression, such as ubiquitin ligases, which are crucial for protein degradation and cell cycle regulation .
Target Interactions
- Glutamate Modulation : The compound may modulate glutamate pathways, which are significant in neurological disorders.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes linked to tumor growth, indicating its role in cancer therapy.
Research Findings
Several studies have evaluated the pharmacological effects of this compound:
- In Vitro Studies : Laboratory tests have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves apoptosis induction through the activation of caspases.
- Animal Models : In vivo experiments have shown promising results in reducing tumor size in xenograft models, indicating effective bioavailability and therapeutic efficacy .
Case Studies
- Cancer Research : A study published in Cancer Letters highlighted the efficacy of this compound in inhibiting tumor growth in mice models. The results indicated a significant reduction in tumor volume compared to control groups .
- Neurological Disorders : Another investigation focused on the compound's effects on animal models of schizophrenia. The findings suggested improvements in cognitive functions and social interactions, attributed to its action on glutamate pathways.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound belongs to a broader class of benzamide derivatives with structural variations that significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:
Structural Analogues from
Functional Analogues from Literature
- Nitazoxanide Derivatives (): The title compound in (N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) shares a benzamide-thiazole core but lacks sulfonyl and tertiary amine groups.
- Triazine-Based Sulfonamides () : Compounds like ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate exhibit similar sulfonamide groups but replace benzothiazole with triazine. This substitution may reduce π-stacking efficiency but improve metabolic stability .
Comparative Data Table
Research Findings and Mechanistic Insights
- Sulfonyl Group Role: The 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide moiety in the target compound likely enhances solubility and mimics endogenous sulfated metabolites, improving target binding .
- Benzothiazole vs.
- Tertiary Amine Impact: The dimethylaminoethyl group may protonate under physiological conditions, facilitating ionic interactions with negatively charged enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
